molecular formula C16H18N6O3S B1679407 RK-9123016 CAS No. 955900-27-3

RK-9123016

Cat. No.: B1679407
CAS No.: 955900-27-3
M. Wt: 374.4 g/mol
InChI Key: BSAOWQDRMYYMDT-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RK-9123016 is a complex organic compound with a molecular formula of C16H18N6O3S and a molar mass of 374.42 g/mol This compound is characterized by its unique structure, which includes a methoxy group, a nitropyrazole moiety, and a prop-2-enylthiourea group

Preparation Methods

The synthesis of RK-9123016 involves multiple steps. One common synthetic route includes the following steps :

    Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with 4-nitropyrazole in the presence of a suitable base to form the intermediate 4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzaldehyde.

    Condensation reaction: The intermediate is then subjected to a condensation reaction with 3-prop-2-enylthiourea in the presence of an acid catalyst to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

RK-9123016 undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

RK-9123016 has several scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of RK-9123016 involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

RK-9123016 can be compared with other similar compounds, such as :

    4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzaldehyde: This intermediate compound shares a similar structure but lacks the prop-2-enylthiourea group.

    3-prop-2-enylthiourea: This compound contains the thiourea group but lacks the methoxy and nitropyrazole moieties.

    4-methoxybenzaldehyde: This compound contains the methoxy group but lacks the nitropyrazole and thiourea groups.

Properties

CAS No.

955900-27-3

Molecular Formula

C16H18N6O3S

Molecular Weight

374.4 g/mol

IUPAC Name

1-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C16H18N6O3S/c1-3-6-17-16(26)20-18-8-12-4-5-15(25-2)13(7-12)10-21-11-14(9-19-21)22(23)24/h3-5,7-9,11H,1,6,10H2,2H3,(H2,17,20,26)/b18-8+

InChI Key

BSAOWQDRMYYMDT-QGMBQPNBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=S)NCC=C)CN2C=C(C=N2)[N+](=O)[O-]

SMILES

COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)CN2C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)CN2C=C(C=N2)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RK-9123016;  RK 9123016;  RK9123016

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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